
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a central propane-1,3-dione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione typically involves the Friedel-Crafts alkylation reaction. This method uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts such as zeolites or ionic liquids can also enhance the yield and selectivity of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylmethanol.
Substitution: Formation of halogenated derivatives such as bromodiphenylmethane.
Wissenschaftliche Forschungsanwendungen
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and fragrances.
Wirkmechanismus
The mechanism by which 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Desoxypipradrol: A compound with a similar diphenylmethyl structure, known for its stimulant properties.
Diphenylmethane: A simpler analog with two phenyl groups attached to a methane backbone.
Benzhydrol: A related compound with a hydroxyl group attached to the diphenylmethyl structure.
Uniqueness
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific arrangement of phenyl groups and the presence of the propane-1,3-dione backbone
Eigenschaften
CAS-Nummer |
60999-93-1 |
|---|---|
Molekularformel |
C28H22O2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-benzhydryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)26(28(30)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
InChI-Schlüssel |
YYGINSMDGINXJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


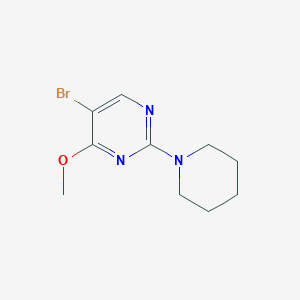
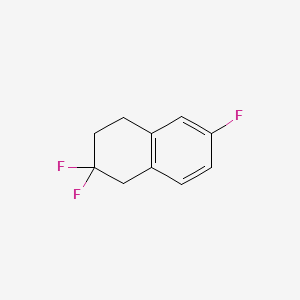
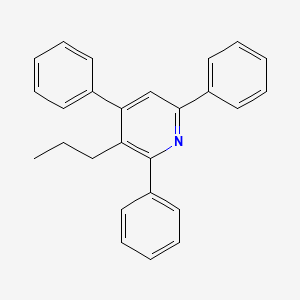
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
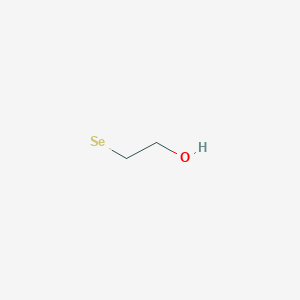
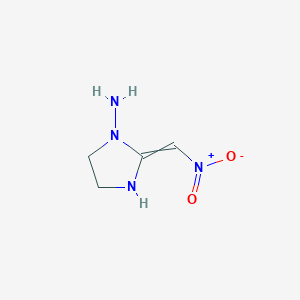
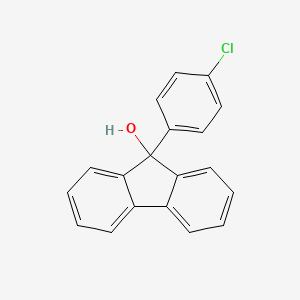
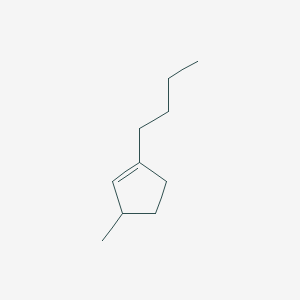
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)
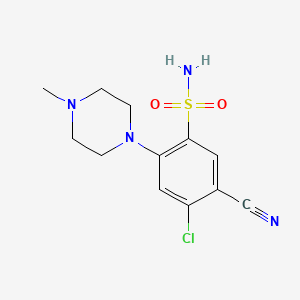

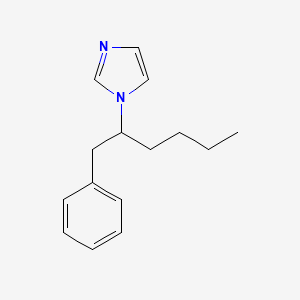
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

